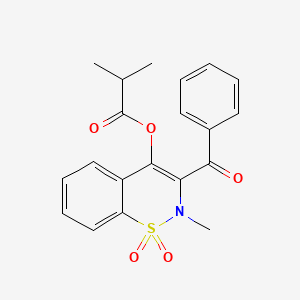
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide, often referred to as Compound X , is a synthetic organic compound with a complex structure. It combines elements from various chemical families, making it intriguing for both medicinal and industrial applications.
準備方法
2.1 Synthetic Routes: Several synthetic routes exist for the preparation of Compound X. One common approach involves the condensation of a substituted benzaldehyde (such as 4-methoxybenzaldehyde) with a chromone derivative (7-methyl-4-oxo-4H-chromene-2-carboxylic acid) under appropriate reaction conditions. The resulting intermediate is then subjected to a multistep process, including cyclization and amide formation, to yield Compound X.
2.2 Industrial Production: In industrial settings, Compound X is typically synthesized using continuous-flow processes. These methods enhance efficiency, reduce waste, and allow for large-scale production. Precise reaction conditions, catalysts, and solvent systems are optimized to achieve high yields.
化学反応の分析
Compound X undergoes various chemical reactions:
Oxidation: It can be selectively oxidized to form its corresponding sulfone or sulfoxide derivatives.
Reduction: Reduction of the carbonyl group leads to the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the amide nitrogen, leading to structural modifications. Common reagents include oxidants (such as mCPBA), reducing agents (such as lithium aluminum hydride), and nucleophiles (such as amines).
Major products:
- Oxidation: Sulfone or sulfoxide derivatives.
- Reduction: Alcohol derivative.
- Substitution: Various amide derivatives.
科学的研究の応用
Compound X finds applications in diverse fields:
Medicine: It exhibits promising pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. Researchers explore its potential as a drug candidate.
Chemistry: Its unique structure serves as a scaffold for designing novel compounds with specific biological activities.
Industry: Compound X contributes to the development of functional materials, such as dyes, polymers, and catalysts.
作用機序
The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets, modulating signaling pathways related to inflammation, cell proliferation, and oxidative stress.
類似化合物との比較
Compound X stands out due to its hybrid structure, combining features from chromones, benzaldehydes, and amides. Similar compounds include:
Compound Y: A related chromone-based amide with distinct substituents.
Compound Z: Another benzaldehyde-derived amide, differing in its core structure.
特性
分子式 |
C23H23NO6S |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H23NO6S/c1-15-3-8-19-20(25)12-22(30-21(19)11-15)23(26)24(17-9-10-31(27,28)14-17)13-16-4-6-18(29-2)7-5-16/h3-8,11-12,17H,9-10,13-14H2,1-2H3 |
InChIキー |
VYQOSPDJOVCQDX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)OC)C4CCS(=O)(=O)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-ethyl-3-(4-fluorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11391037.png)
![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B11391044.png)

![N-(2-phenylethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide](/img/structure/B11391046.png)
![5-(benzylamino)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11391054.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11391064.png)

![6-(3-chloro-4-methoxyphenyl)-N-(3-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11391079.png)
![3-(2-ethoxyphenyl)-5-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B11391087.png)
![N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11391098.png)
![5-chloro-N-(4-methylbenzyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11391099.png)
![3-tert-butyl-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B11391108.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-[(4-methylphenoxy)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11391116.png)
